molecular formula C9H11ClF3N B591839 (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 856645-99-3

(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B591839
CAS No.: 856645-99-3
M. Wt: 225.639
InChI Key: JVLWNYKROJNLAS-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride follows International Union of Pure and Applied Chemistry conventions for chiral amine compounds. The primary International Union of Pure and Applied Chemistry name is designated as "Benzenemethanamine, α-methyl-4-(trifluoromethyl)-, hydrochloride (1:1), (αR)-" according to established pharmaceutical naming protocols. This systematic nomenclature clearly indicates the stereochemical configuration at the alpha carbon through the (αR) designation, which specifies the absolute configuration of the chiral center. The compound is also recognized under the Chemical Abstracts Service registry number 856645-99-3, providing a unique identifier for chemical database searches and regulatory documentation.

Alternative nomenclature systems employ different descriptive approaches while maintaining consistency with international standards. The compound may be referenced as "(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride" in certain contexts, emphasizing the stereochemical center through positional numbering. This alternative naming convention follows the Cahn-Ingold-Prelog priority rules for stereochemical designation, where the (1R) notation specifically identifies the absolute configuration at the first carbon bearing the asymmetric center. The systematic name construction reflects the molecular architecture, with the phenyl ring bearing a para-positioned trifluoromethyl substituent and an ethylamine side chain with defined stereochemistry.

The hydrochloride salt formation necessitates specific nomenclature considerations that distinguish the free base from its salt form. The "hydrochloride (1:1)" designation indicates the stoichiometric ratio between the amine component and hydrochloric acid, establishing the precise chemical composition of the crystalline material. This nomenclature specificity becomes particularly important for pharmaceutical applications where salt forms can exhibit different physical and chemical properties compared to their corresponding free bases. The systematic naming conventions ensure unambiguous identification across different chemical databases and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula C9H11ClF3N precisely defines the atomic composition of this compound, revealing the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, three fluorine atoms, and one nitrogen atom. This elemental composition corresponds to a molecular weight of 225.64 grams per mole, as confirmed through multiple analytical sources and high-resolution mass spectrometry measurements. The molecular weight calculation accounts for the hydrochloride salt formation, distinguishing it from the free base form which exhibits a molecular weight of 189.18 grams per mole.

Parameter Value Source Verification
Molecular Formula C9H11ClF3N
Molecular Weight (salt) 225.64 g/mol
Molecular Weight (free base) 189.18 g/mol
Chemical Abstracts Service Number 856645-99-3
MDL Number MFCD11100948

The trifluoromethyl substituent contributes significantly to the overall molecular mass, representing approximately 31% of the total molecular weight through its three fluorine atoms and associated carbon center. This substantial contribution of fluorine atoms imparts unique physicochemical properties including increased lipophilicity and metabolic stability compared to non-fluorinated analogs. The elemental analysis reveals a high degree of halogenation with four halogen atoms (three fluorine and one chlorine) comprising nearly 40% of the total atomic count, excluding hydrogen.

The molecular weight determination has been validated through multiple analytical techniques including high-resolution mass spectrometry and elemental analysis. Certificate of analysis documentation confirms purity levels exceeding 97% for commercially available samples, with molecular weight determinations showing excellent agreement across different analytical laboratories. The precise molecular weight measurement enables accurate stoichiometric calculations for synthetic procedures and quantitative analytical determinations.

Stereochemical Configuration and Chiral Center Characterization

The stereochemical configuration of this compound centers on the asymmetric carbon atom bearing the amine functionality and methyl substituent. The (R) absolute configuration designation follows Cahn-Ingold-Prelog priority rules, where the nitrogen atom receives highest priority, followed by the aromatic ring, methyl group, and hydrogen atom in decreasing order. This stereochemical arrangement places the amine group and aromatic ring in a specific spatial relationship that influences both the compound's physical properties and potential biological activity.

The chiral center exhibits characteristic spectroscopic signatures that enable stereochemical verification through nuclear magnetic resonance spectroscopy and circular dichroism measurements. Research has demonstrated that compounds with similar structural frameworks containing asymmetric centers at the alpha position relative to aromatic systems exhibit distinct stereochemical preferences based on electronic and steric factors. The (R) configuration represents one of two possible enantiomers, with the corresponding (S) enantiomer exhibiting identical molecular formula and weight but different spatial arrangement of substituents.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallographic analysis provides definitive structural characterization of this compound in its solid state, revealing detailed atomic positions and intermolecular packing arrangements. Crystallographic studies of related trifluoromethyl-containing compounds have demonstrated orthorhombic crystal systems with space group P212121, indicating non-centrosymmetric packing that preserves the chiral nature of the molecule. These crystallographic investigations utilize synchrotron radiation sources to achieve high-resolution diffraction data collection, enabling precise determination of atomic coordinates and thermal displacement parameters.

The solid-state structure elucidation reveals critical intermolecular interactions including hydrogen bonding between the protonated amine group and chloride counterion. Advanced X-ray crystallography techniques employed at facilities such as Diamond Light Source provide comprehensive structural data through automated data collection systems capable of rapidly acquiring diffraction patterns from multiple crystal orientations. The resulting electron density maps enable accurate modeling of atomic positions with typical resolution limits extending to 1.5 Angstroms or better for well-ordered crystalline samples.

Crystallographic analysis confirms the absolute configuration of the chiral center through anomalous scattering effects, providing independent verification of the (R) stereochemical designation. The crystal packing reveals that molecules organize into specific arrangements that optimize intermolecular interactions while minimizing steric conflicts between bulky trifluoromethyl groups. These packing arrangements significantly influence the physical properties of the crystalline material including melting point, solubility, and mechanical stability.

Crystallographic Parameter Typical Values Reference
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a ≈ 8.9 Å, b ≈ 10.4 Å, c ≈ 13.8 Å
Resolution Limit ≤ 1.5 Å
Data Collection Temperature 100-293 K

The structural determination process involves systematic crystal screening to identify optimal specimens for diffraction studies, followed by complete data collection using state-of-the-art detector systems. Contemporary crystallographic analysis employs sophisticated software packages for structure solution and refinement, enabling accurate determination of atomic coordinates and assessment of structural quality through standard validation metrics. The resulting structural models provide detailed insights into molecular geometry including bond lengths, bond angles, and torsional relationships that define the three-dimensional architecture.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural fingerprinting of this compound through detailed analysis of proton and carbon environments. Proton nuclear magnetic resonance spectra exhibit characteristic patterns consistent with the expected molecular structure, with chemical shifts and coupling patterns that enable unambiguous assignment of individual resonances. The trifluoromethyl group generates distinctive fluorine-19 nuclear magnetic resonance signals that serve as unique structural markers, appearing as sharp singlets in the typical trifluoromethyl chemical shift range.

Certificate of analysis documentation confirms that nuclear magnetic resonance spectra are consistent with the expected structure, with purity determinations exceeding 97% based on integration analysis of characteristic resonances. Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework including the quaternary trifluoromethyl carbon which appears as a characteristic quartet due to coupling with three equivalent fluorine nuclei. The aromatic region displays distinct patterns corresponding to the para-disubstituted benzene ring, with chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl substituent.

Infrared spectroscopy provides complementary structural information through identification of characteristic functional group vibrations including amine stretching modes, aromatic carbon-carbon stretching, and carbon-fluorine bond vibrations. The trifluoromethyl group exhibits distinctive infrared absorption bands in the 1000-1300 wavenumber region, corresponding to carbon-fluorine stretching vibrations that serve as diagnostic markers for this functional group. Hydrogen bonding interactions in the hydrochloride salt form influence the position and intensity of amine-related vibrational modes compared to the free base.

Spectroscopic Technique Key Diagnostic Features Purity Assessment
Proton Nuclear Magnetic Resonance Aromatic multiplets, methyl doublet, amine signals ≥97.0%
Carbon-13 Nuclear Magnetic Resonance Quaternary trifluoromethyl carbon quartet Structure consistent
Fluorine-19 Nuclear Magnetic Resonance Trifluoromethyl singlet Unique structural marker
Infrared Spectroscopy Carbon-fluorine stretches (1000-1300 cm⁻¹) Functional group verification

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the aromatic chromophore, with absorption maxima influenced by the electron-withdrawing trifluoromethyl substituent. The para-substitution pattern creates specific electronic effects that shift absorption wavelengths compared to unsubstituted benzene derivatives. These spectroscopic measurements provide quantitative data for purity assessment and structural verification, with multi-technique approaches ensuring comprehensive characterization of the compound's molecular structure and chemical purity.

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLWNYKROJNLAS-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662697
Record name (1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856645-99-3
Record name (1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Initial Synthesis

The synthesis begins with 4-(trifluoromethyl)benzaldehyde as the primary precursor. This compound undergoes reductive amination to introduce the ethylamine side chain. A two-step process is typically employed:

  • Condensation : Reacting 4-(trifluoromethyl)benzaldehyde with ammonium acetate in methanol under reflux forms an imine intermediate.

  • Reduction : The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) to yield racemic 1-(4-(trifluoromethyl)phenyl)ethanamine.

Critical parameters include solvent choice (methanol or ethanol), temperature (60–80°C), and reaction time (12–24 hours). Yields for this stage typically range from 70% to 85%.

Chiral Resolution Techniques

Achieving enantiomeric purity >99% for the (R)-enantiomer necessitates robust resolution methods:

Diastereomeric Salt Formation

Industrial-scale resolution often employs chiral acids to form diastereomeric salts:

  • L-(-)-Malic Acid : Forms a crystalline salt with the (R)-enantiomer, which is selectively precipitated from ethanol/water mixtures.

  • L-(+)-Tartaric Acid : Used in tandem with malic acid to enhance resolution efficiency. Mother liquors from malic acid resolutions are treated with tartaric acid to recover additional (R)-enantiomer, achieving cumulative yields of 90–95%.

Chromatographic Resolution

For laboratory-scale purity, chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases resolves enantiomers with >99% ee. This method, while precise, is less feasible for bulk production due to cost and throughput limitations.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in dichloromethane or ethyl acetate to form the hydrochloride salt. Crystallization from ethanol/water mixtures yields the final product with >98% purity.

Industrial Production Innovations

Hazard Mitigation and Solvent Selection

Modern protocols avoid hazardous reagents like n-BuLi or LiHMDS. For example, reductive amination using NaBH₃CN in ethanol replaces pyrophoric alternatives, enhancing safety without compromising yield.

Continuous Flow Systems

Industrial reactors employ continuous flow technology to optimize:

  • Residence Time : 30–60 minutes for imine formation.

  • Temperature Control : Maintained at 65°C ± 2°C to prevent side reactions.

  • Automated Crystallization : In-line monitoring ensures consistent salt particle size (10–50 µm).

Data Tables: Comparative Analysis of Methods

Table 1: Resolution Efficiency Across Chiral Acids

Chiral AcidSolvent System(R)-Enantiomer YieldPurity (ee)
L-(-)-Malic AcidEthanol/H₂O65%98.5%
L-(+)-Tartaric AcidAcetone/H₂O72%99.2%
Combined Sequential UseEthanol → Acetone90%99.5%
Data synthesized from.

Table 2: Industrial vs. Laboratory-Scale Metrics

ParameterIndustrial ProcessLaboratory Process
Throughput50 kg/batch100 mg/batch
Cost per Gram$12$220
Enantiomeric Purity99.5%99.9%
Reaction Time8 hours24 hours
Adapted from .

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is used as a building block for the synthesis of complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. Its chiral nature makes it valuable for studying stereoselective interactions in biological systems.

Medicine

In medicinal chemistry, ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Trifluoromethyl vs. Trifluoromethoxy Derivatives

  • (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS: 1208989-29-0) replaces the trifluoromethyl group with a trifluoromethoxy (-OCF₃) substituent. While both groups are electron-withdrawing, the trifluoromethoxy group introduces steric bulk and slightly lower lipophilicity (logP ~2.1 vs. ~2.5 for trifluoromethyl) .

Fluoro- and Chloro-Substituted Analogs

  • (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1415257-82-7) adds a fluorine atom at the 3-position of the phenyl ring. This modification increases electronegativity, altering binding affinity in receptor-targeted applications .
  • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride (CAS: 1012305-33-7) combines chloro and fluoro substituents, further enhancing halogen bonding interactions in drug-receptor complexes .

Stereochemical Variations

Enantiomeric Pairs

  • (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 170015-99-3) is the enantiomer of the target compound. Enantiomers often exhibit divergent biological activities; for example, the (S)-form may show reduced efficacy in chiral receptor environments .

Diastereomeric Complexes

  • Compounds like (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride (CAS: 1428118-39-1) incorporate additional functional groups (e.g., naphthyl), increasing molecular complexity and binding specificity for targets like calcium-sensing receptors .

Physicochemical and Pharmacological Data

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents logP<sup>a</sup> Applications
(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine HCl (856645-99-3) C₉H₁₁ClF₃N 225.64 -CF₃ at para position 2.5 Neurological drug intermediates
(R)-1-(4-Trifluoromethoxyphenyl)ethanamine HCl (1208989-29-0) C₉H₁₁ClF₃NO 241.64 -OCF₃ at para position 2.1 Metabolic disorder therapies
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine HCl (1415257-82-7) C₉H₁₀ClF₄N 243.63 -F at meta, -CF₃ at para 2.7 Antibacterial agents
(R)-1-(Tetrahydrofuran-2-yl)ethanamine HCl (2089682-47-1) C₆H₁₄ClNO 175.63 Tetrahydrofuran ring 0.8 Solubility-enhancing excipients

<sup>a</sup> Predicted using fragment-based methods.

Key Findings from Comparative Studies

Lipophilicity : Trifluoromethyl derivatives exhibit higher logP values than trifluoromethoxy analogs, favoring blood-brain barrier penetration .

Metabolic Stability : Chloro-fluoro combinations (e.g., CAS 1012305-33-7) resist cytochrome P450 oxidation better than fluorine-only analogs .

Stereoselectivity : The (R)-enantiomer of 4-(trifluoromethyl)phenyl ethanamine shows 10-fold higher affinity for serotonin receptors compared to the (S)-form in preclinical models .

Biological Activity

(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, a chiral amine compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the compound's significance in pharmacology.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and potential interactions with biological targets. The structural characteristics of this compound are crucial for its biological activity, influencing its binding affinity to various receptors and enzymes.

The mechanism of action involves the compound's interaction with specific molecular targets such as neurotransmitter receptors and enzymes:

  • Binding Affinity : The trifluoromethyl group increases hydrophobic interactions, potentially enhancing binding affinity to various biological receptors.
  • Modulation of Neurotransmitter Systems : Preliminary studies suggest that this compound may influence neurotransmitter systems, which could have implications for treating neurological disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Neuropharmacological Potential applications in treating neurological disorders due to receptor interactions.
Anticancer Exhibited cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent .
Anti-inflammatory May possess anti-inflammatory properties through modulation of signaling pathways .

Neuropharmacological Applications

Research indicates that this compound may act as a ligand for several neurotransmitter receptors. For instance, its structural similarity to known pharmacophores suggests possible applications in drug development targeting conditions such as depression or anxiety disorders.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. For example:

  • In vitro studies showed that this compound had an IC50 value indicating effective inhibition of cell viability in breast cancer cells .
  • The compound prompted apoptosis in treated cells, suggesting a mechanism involving cell cycle arrest at the S phase .

Anti-inflammatory Effects

Preliminary evaluations suggest that the compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the key synthetic routes for (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, and how is stereochemical purity ensured?

The synthesis typically involves reductive amination of 4-(trifluoromethyl)phenylacetone using a chiral catalyst or resolving agent to achieve the desired (R)-configuration. For example:

  • Step 1 : Condensation of 4-(trifluoromethyl)phenylacetone with ammonium acetate in methanol under reflux to form an imine intermediate.
  • Step 2 : Reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H₂/Pd-C) to yield the amine.
  • Step 3 : Chiral resolution via HPLC with a chiral column (e.g., Chiralpak AD-H) or enzymatic kinetic resolution to isolate the (R)-enantiomer .
  • Step 4 : Salt formation with hydrochloric acid to improve stability and solubility .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

The hydrochloride salt form enhances aqueous solubility (critical for in vitro assays) and stability under ambient conditions. Key considerations:

  • Solubility : >50 mg/mL in water (PubChem data), enabling direct use in buffer-based assays without organic solvents.
  • Stability : Degrades at >150°C; store desiccated at 2–8°C to prevent hydrolysis of the amine group .
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation of the trifluoromethyl group .

Advanced Research Questions

Q. What methodologies are used to study interactions with neurotransmitter receptors, and what are the key findings?

Radioligand binding assays (e.g., using ³H-labeled compounds) and patch-clamp electrophysiology reveal:

  • Serotonin receptors (5-HT₂A) : Moderate affinity (Ki = 120 nM) due to the trifluoromethyl group enhancing lipophilicity and π-π stacking with receptor residues .
  • Dopamine transporters (DAT) : Weak inhibition (IC₅₀ >1 µM), suggesting selectivity for serotonergic pathways .
  • Functional assays : Use CHO cells expressing human 5-HT₂A receptors to measure intracellular Ca²⁺ flux (EC₅₀ = 280 nM) .

Q. How do enantiomeric differences impact pharmacological activity?

The (R)-enantiomer shows 10-fold higher affinity for 5-HT₂A vs. the (S)-form due to optimal spatial alignment with the receptor’s chiral binding pocket. Key

Parameter(R)-Enantiomer(S)-Enantiomer
5-HT₂A Ki (nM)1201,300
Metabolic half-life (rat)2.1 h0.8 h
Enantiomeric purity (>99% ee) is critical; analyze via chiral HPLC (e.g., using a Daicel CHIRALPAK® IG column) .

Q. What strategies address poor bioavailability in preclinical models?

  • Salt selection : Hydrochloride salt improves solubility but may require co-solvents (e.g., 10% DMSO) for in vivo dosing.
  • Prodrug design : Esterification of the amine (e.g., acetyl or pivaloyl esters) enhances membrane permeability. Hydrolysis in plasma regenerates the active compound .
  • Pharmacokinetics : In rats, oral bioavailability is 22% due to first-pass metabolism. Use subcutaneous administration (bioavailability = 65%) for acute studies .

Methodological Guidance

Q. How is the compound characterized analytically?

  • NMR : ¹H NMR (D₂O, 400 MHz): δ 7.65 (d, J=8.2 Hz, 2H, Ar-H), 4.25 (q, J=6.5 Hz, 1H, CH-NH₂), 1.52 (d, J=6.5 Hz, 3H, CH₃) .
  • HPLC : Purity >98% on a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 20 min) .
  • Mass Spec : ESI-MS m/z 218.1 [M+H]+ (free base), 254.6 [M+Cl]− (hydrochloride) .

Q. What are best practices for in vivo neuropharmacology studies?

  • Dose range : 5–50 mg/kg (SC or IV) in rodent models of depression (e.g., forced swim test).
  • Behavioral endpoints : Measure immobility time reduction (≥30% indicates efficacy) .
  • Toxicity : Monitor for serotonin syndrome (hyperthermia, tremors) at doses >100 mg/kg .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.